![molecular formula C6H5BrClN B1437285 2-Bromo-3-chloro-4-methylpyridine CAS No. 884495-42-5](/img/structure/B1437285.png)
2-Bromo-3-chloro-4-methylpyridine
Overview
Description
2-Bromo-3-chloro-4-methylpyridine is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . Another method involves the catalytic protodeboronation of pinacol boronic esters . A specific synthesis method for 2-Bromo-3-chloro-4-methylpyridine is not available in the search results.Molecular Structure Analysis
The molecular formula of 2-Bromo-3-chloro-4-methylpyridine is C6H5BrClN . The average mass is 206.468 Da and the monoisotopic mass is 204.929382 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-3-chloro-4-methylpyridine are not available in the search results, similar compounds like 4-Bromo-2-methylpyridine are used in various reactions. For example, it is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-chloro-4-methylpyridine include a boiling point of 78 °C at 3mmHg and a density of 1.544 g/mL at 25 °C . The refractive index is 1.561 .Scientific Research Applications
Organic Synthesis
2-Bromo-3-chloro-4-methylpyridine is used as a starting material in the preparation of various organic compounds . It’s an important raw material and intermediate in organic synthesis .
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used to synthesize a variety of pharmaceuticals, contributing to the development of new drugs .
Agrochemicals
In the agrochemical industry, 2-Bromo-3-chloro-4-methylpyridine is used as a key intermediate . It helps in the synthesis of various agrochemicals that are essential for crop protection .
Dyes
2-Bromo-3-chloro-4-methylpyridine is also used in the production of dyes . It can contribute to the development of new colorants and improve the properties of existing ones .
Ligand Synthesis
In basic chemistry research, this substance can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . These ligands have good applications in the basic research of methodology of transition metal catalysis .
Crown-Ester-Bipyridines and Viologens
2-Bromo-3-chloro-4-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . These compounds have various applications in the field of chemistry .
Safety And Hazards
2-Bromo-3-chloro-4-methylpyridine is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-3-chloro-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGRCRSMZFZRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660563 | |
Record name | 2-Bromo-3-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-4-methylpyridine | |
CAS RN |
884495-42-5 | |
Record name | 2-Bromo-3-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-chloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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